molecular formula C13H16FNO4 B6643498 (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid

Cat. No. B6643498
M. Wt: 269.27 g/mol
InChI Key: QCLWYOHEEAVSAT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid, also known as FMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMBA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid also inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Furthermore, (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been found to reduce the levels of pro-inflammatory cytokines and mediators, such as TNF-α and IL-1β, and inhibit the activity of COX-2. (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid has also been shown to activate the Nrf2 pathway, which plays a key role in the regulation of oxidative stress and inflammation. Additionally, (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid is a relatively simple compound to synthesize and can be easily obtained for laboratory experiments. It has been extensively studied for its potential therapeutic applications and has been found to possess anti-inflammatory, analgesic, and antipyretic properties. However, there are some limitations to using (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid in laboratory experiments. One limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Additionally, the potential side effects of (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid are not well-known, and further studies are needed to determine its safety profile.

Future Directions

There are several potential future directions for research on (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid. One direction is to further investigate its potential therapeutic applications in various disease conditions, such as cancer and inflammatory diseases. Another direction is to elucidate its exact mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine its safety profile and potential side effects. Finally, the development of new synthesis methods for (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid could lead to the production of more potent and selective derivatives with improved therapeutic properties.

Synthesis Methods

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid can be synthesized through a multi-step process starting with mefenamic acid. The first step involves the conversion of mefenamic acid to its acid chloride derivative, which is then reacted with 2-fluoro-4-methoxyaniline to produce the desired product, (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid. The synthesis of (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid has also been found to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever. Additionally, (2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-7(2)11(13(17)18)15-12(16)9-5-4-8(19-3)6-10(9)14/h4-7,11H,1-3H3,(H,15,16)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLWYOHEEAVSAT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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